molecular formula C10H14INO2S B5305288 [(4-Iodophenyl)sulfonyl](methylpropyl)amine

[(4-Iodophenyl)sulfonyl](methylpropyl)amine

Cat. No.: B5305288
M. Wt: 339.20 g/mol
InChI Key: OBMGDFYJKAODOY-UHFFFAOYSA-N
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Description

(4-Iodophenyl)sulfonylamine is an organosulfur compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a sulfonyl group and an amine group

Properties

IUPAC Name

N-butan-2-yl-4-iodobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2S/c1-3-8(2)12-15(13,14)10-6-4-9(11)5-7-10/h4-8,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMGDFYJKAODOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)sulfonylamine typically involves the following steps:

    Sulfonylation: The sulfonyl group can be introduced by reacting the iodinated phenyl compound with a sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of (4-Iodophenyl)sulfonylamine may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Iodophenyl)sulfonylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The iodine atom can be substituted with other nucleophiles such as halides, cyanides, or organometallic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium iodide or Grignard reagents are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfonic acids, sulfonamides.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Iodophenyl)sulfonylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Iodophenyl)sulfonylamine involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)sulfonylamine
  • (4-Chlorophenyl)sulfonylamine
  • (4-Fluorophenyl)sulfonylamine

Uniqueness

(4-Iodophenyl)sulfonylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

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